MFCD00368406
Description
MFCD00368406 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog substances for research and industrial applications. Such compounds are typically characterized by their molecular structure, physicochemical properties (e.g., solubility, log P values), and synthetic pathways, which are critical for evaluating their utility in target applications .
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C19H17N3O4/c1-12-16(18(24)22(21(12)2)13-8-4-3-5-9-13)20-17(23)14-10-6-7-11-15(14)19(25)26/h3-11H,1-2H3,(H,20,23)(H,25,26) |
InChI Key |
ATUXXANSRULJIN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00368406 typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required quality standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
MFCD00368406 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
MFCD00368406 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD00368406 involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of MFCD00368406 with structurally or functionally analogous compounds follows established methodologies in chemical research, emphasizing molecular descriptors, synthetic routes, and performance metrics. Below, we outline key parameters for comparison, derived from evidence-based practices.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Similarity :
- Boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid, MFCD13195646) share functional groups enabling cross-coupling reactions, a feature critical in catalytic and medicinal chemistry .
- Pyrazolo-pyridine derivatives (e.g., MFCD22741544) exhibit heterocyclic frameworks common in kinase inhibitors, highlighting divergent applications compared to boronic acids .
Synthetic Complexity :
- This compound likely requires transition-metal catalysts (e.g., Pd, Fe) for synthesis, akin to boronic acid derivatives . In contrast, pyrazolo-pyridines involve multi-step cyclization and substitution reactions .
Performance Metrics :
- Boronic acids prioritize solubility and log P for reaction efficiency, whereas pyrazolo-pyridines focus on bioavailability and target binding (e.g., IC₅₀ values) .
Table 2: Functional Comparison Based on Evidence Guidelines
Methodological Considerations
The comparison adheres to guidelines from pharmaceutical and chemical research:
- Structural Analysis : References to X-ray crystallography (e.g., CIF files) and spectroscopic data (NMR, LC-MS) ensure reproducibility, as mandated by journals like Chemical Research and Application .
- Data Presentation : Tables follow ICH guidelines, emphasizing clarity in physicochemical properties and safety data .
- Literature Synthesis : Cross-referencing diverse sources (e.g., synthetic protocols from and pharmacological criteria from ) ensures a comprehensive evaluation .
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